2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride
Overview
Description
Mechanism of Action
Target of Action
DPC423, also known as 3XLJ2DL48G, DPC-423, or 1-(3-(Aminomethyl)phenyl)-N-(3-fluoro-2’-methanesulfonyl-(1,1’-biphenyl)-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride, is a synthetic, orally bioavailable, competitive, and selective inhibitor of human coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which leads to blood clotting. By inhibiting factor Xa, DPC423 prevents the formation of blood clots .
Mode of Action
DPC423 interacts with factor Xa to inhibit its activity. It has a high selectivity for factor Xa over other human coagulation proteases . The inhibition of factor Xa prevents the conversion of prothrombin to thrombin, thereby halting the coagulation cascade and preventing the formation of blood clots .
Biochemical Pathways
The primary biochemical pathway affected by DPC423 is the coagulation cascade. By inhibiting factor Xa, DPC423 disrupts the coagulation cascade, preventing the formation of fibrin clots . This has downstream effects on the body’s hemostatic system, potentially reducing the risk of thrombotic disorders .
Pharmacokinetics
DPC423 has a good pharmacokinetic profile. It is orally bioavailable, with an oral bioavailability of 57% . It has a plasma clearance of 0.24 L/kg/h, and a plasma half-life of 7.5 hours . These properties suggest that DPC423 can be effectively absorbed and utilized by the body, and that it remains in the body for a sufficient amount of time to exert its anticoagulant effects .
Result of Action
The primary result of DPC423’s action is its anticoagulant effect. In vitro, DPC423 produced anticoagulant effects in human plasma, doubling prothrombin time, activated partial thromboplastin time, and Heptest clotting time . In animal models of arteriovenous shunt thrombosis, DPC423 was an effective antithrombotic agent . These results suggest that DPC423 could be a potent anticoagulant in clinical settings .
Action Environment
The action of DPC423 can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the bioavailability and efficacy of DPC423. Additionally, individual patient factors such as age, sex, weight, and health status could also influence the action, efficacy, and stability of DPC423
Biochemical Analysis
Biochemical Properties
DPC423 interacts with human coagulation factor Xa, exhibiting a Ki of 0.15 nM . It also interacts with other biomolecules such as trypsin, thrombin, plasma kallikrein, activated protein C, factor IXa, factor VIIa, chymotrypsin, urokinase, plasmin, tissue plasminogen activator, and complement factor I, albeit with much higher Ki values . These interactions underline the role of DPC423 in biochemical reactions, particularly those related to coagulation.
Cellular Effects
In vitro, DPC423 produces anticoagulant effects in human plasma, doubling prothrombin time, activated partial thromboplastin time, and Heptest clotting time at certain concentrations . This indicates that DPC423 influences cell function, particularly in terms of cell signaling pathways and cellular metabolism related to coagulation.
Molecular Mechanism
DPC423 exerts its effects at the molecular level primarily through its inhibition of human coagulation factor Xa . This inhibition is likely to be the main mechanism of action for DPC423’s antithrombotic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, DPC423 has shown a good pharmacokinetic profile with an oral bioavailability of 57%, a plasma clearance of 0.24 L kg h, and a plasma half-life of 7.5 h . This suggests that DPC423 is stable and does not degrade quickly, making it suitable for long-term studies.
Dosage Effects in Animal Models
In animal models of arteriovenous shunt thrombosis, DPC423 was an effective antithrombotic agent with an IC50 of 150 and 470 nM, respectively . This suggests that the effects of DPC423 can vary with different dosages, and that it may have toxic or adverse effects at high doses.
Transport and Distribution
Given its oral bioavailability and plasma clearance rate, it can be inferred that DPC423 is likely transported and distributed effectively within the body .
Preparation Methods
The synthesis of DPC 423 involves several steps. One method includes the condensation of meta-bromophenylhydrazine with 1,1,1-trifluoro-2,4-pentanedione to form a mixture of pyrazoles . The hydrolysis of the intermediate with lithium hydroxide in tetrahydrofuran and water yields the corresponding carboxylic acid, which is then reacted with oxalyl chloride in dichloromethane to produce the acyl chloride . This acyl chloride is further reacted with the appropriate amine to form DPC 423 .
Chemical Reactions Analysis
DPC 423 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: DPC 423 can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DPC 423 has been extensively studied for its anticoagulant properties. It has shown efficacy in doubling prothrombin time, activated partial thromboplastin time, and Heptest clotting time in human plasma . In animal models, DPC 423 demonstrated effective antithrombotic activity with good pharmacokinetic profiles . Its applications extend to the treatment and prevention of thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and stroke prevention in patients with non-valvular atrial fibrillation .
Comparison with Similar Compounds
DPC 423 is compared with other factor Xa inhibitors such as apixaban, rivaroxaban, edoxaban, and betrixaban . While all these compounds share the same target, DPC 423 is unique due to its high potency, selectivity, and oral bioavailability . Additionally, DPC 423 has shown a favorable pharmacokinetic profile with a long plasma half-life, making it a promising candidate for clinical development .
Similar compounds include:
Apixaban: Another factor Xa inhibitor with high potency and selectivity.
Rivaroxaban: Known for its use in the prevention and treatment of thromboembolic disorders.
Edoxaban: Used for stroke prevention in patients with atrial fibrillation.
Betrixaban: Primarily used for the prevention of venous thromboembolism.
DPC 423 stands out due to its unique chemical structure and pharmacokinetic properties, making it a valuable addition to the class of factor Xa inhibitors .
Properties
IUPAC Name |
2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F4N4O3S.ClH/c1-37(35,36)22-8-3-2-7-18(22)16-9-10-20(19(26)12-16)31-24(34)21-13-23(25(27,28)29)32-33(21)17-6-4-5-15(11-17)14-30;/h2-13H,14,30H2,1H3,(H,31,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBVKRYJJZQKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF4N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292135-59-2 | |
Record name | DPC-423 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292135592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPC-423 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLJ2DL48G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.